
1,2-プロパンジオール-d8
概要
説明
1,2-Propanediol-d8: is a deuterated form of 1,2-propanediol, also known as propylene glycol. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
科学的研究の応用
1,2-Propanediol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis.
Biology: Employed in metabolic studies and tracer experiments due to its isotopic labeling.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated materials and as a standard in NMR spectroscopy for structural analysis
作用機序
Target of Action
1,2-Propanediol-d8, also known as Propylene glycol-d8, is an important building block used in the manufacture of various products . It is primarily used as a component in the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . The primary targets of 1,2-Propanediol-d8 are the metabolic pathways in microorganisms that can convert it into useful products .
Mode of Action
It is known to be involved in various metabolic pathways in microorganisms . It is used as a substrate by these organisms, which convert it into other useful compounds through a series of biochemical reactions .
Biochemical Pathways
1,2-Propanediol-d8 is involved in several biochemical pathways. Among the reported microbial genera with 1,2-Propanediol-d8 production capacity, most have been confirmed to produce 1,2-Propanediol-d8 mainly through the use of various sugars, such as fucose, rhamnose, and glucose . The formation of 1,2-Propanediol-d8 was first reported as a product of cellulose decomposition in Clostridium thermobutyricum .
Pharmacokinetics
It is known that 1,2-propanediol-d8 has a molecular weight of 8414 and a density of 1143 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of 1,2-Propanediol-d8 is the production of various useful compounds through microbial biosynthesis .
Action Environment
The action of 1,2-Propanediol-d8 is influenced by environmental factors. For instance, the production of 1,2-Propanediol-d8 from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-Propanediol-d8 with substantial environmental and economic benefits . The use of renewable raw materials can reduce energy consumption and lower the carbon footprint of the process .
生化学分析
Biochemical Properties
1,2-Propanediol-d8 plays a significant role in biochemical reactions. It is involved in the synthesis of 1,2-propanediol, which is a crucial step in the metabolic pathways of several microorganisms . The enzymes involved in these reactions include methylglyoxal synthase (MGS) and glycerol dehydrogenase . These enzymes interact with 1,2-Propanediol-d8, facilitating its conversion into other compounds .
Molecular Mechanism
The molecular mechanism of 1,2-Propanediol-d8 involves its conversion into methylglyoxal, a precursor for 1,2-propanediol synthesis, by the enzyme MGS . This reaction is part of the metabolic pathway that leads to the production of 1,2-propanediol. The process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Propanediol-d8 can change over time. For instance, in a study involving the engineering of E. coli for 1,2-propanediol production, the production increased from 0.25 to 0.85 g/L over time . This suggests that 1,2-Propanediol-d8 has a stable nature and does not degrade significantly over time.
Dosage Effects in Animal Models
While specific studies on the dosage effects of 1,2-Propanediol-d8 in animal models are limited, it is known that the effects of compounds can vary with different dosages. For instance, in a study on the genotoxicity of 1,2-propanediol (not the deuterated form) on mouse oocytes, different concentrations of the compound were used
Metabolic Pathways
1,2-Propanediol-d8 is involved in the metabolic pathway that leads to the production of 1,2-propanediol . This pathway involves the enzymes MGS and glycerol dehydrogenase, which interact with 1,2-Propanediol-d8 . The pathway can influence metabolic flux and metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Propanediol-d8 can be synthesized through the deuteration of 1,2-propanediol. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst like platinum or palladium and is conducted under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of 1,2-propanediol-d8 follows similar principles but on a larger scale. The process involves the continuous flow of 1,2-propanediol through a reactor containing a deuterium source and a catalyst. The reaction conditions are optimized to achieve high isotopic purity and yield .
化学反応の分析
Types of Reactions: 1,2-Propanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid.
Reduction: It can be reduced to form deuterated propan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.
Reduction: Deuterated propan-1-ol.
Substitution: Deuterated alkyl halides.
類似化合物との比較
1,3-Propanediol-d8: Another deuterated diol with similar applications but different structural properties.
Ethylene glycol-d6: A deuterated form of ethylene glycol used in similar research applications.
Glycerol-d8: A deuterated form of glycerol with multiple hydroxyl groups, used in biochemical studies.
Uniqueness: 1,2-Propanediol-d8 is unique due to its specific isotopic labeling and structural properties, which make it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining isotopic integrity makes it a valuable tool in scientific research .
特性
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-INOGVRQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583832 | |
| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80156-55-4 | |
| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



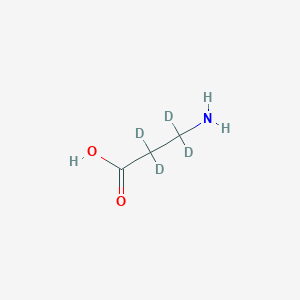
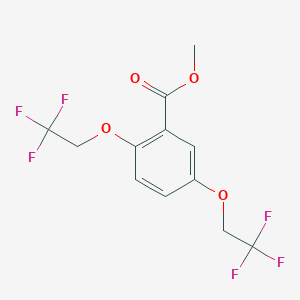
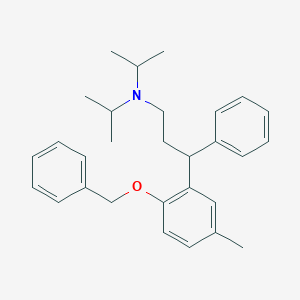
![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)
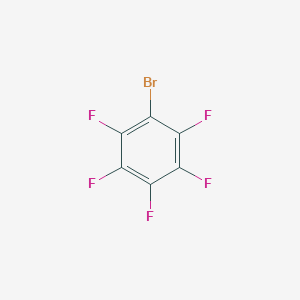
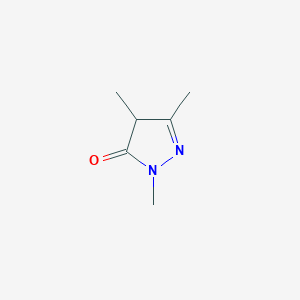

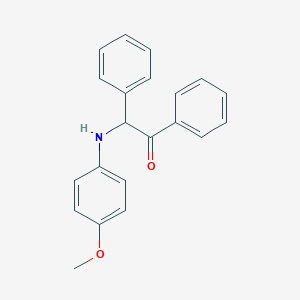
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
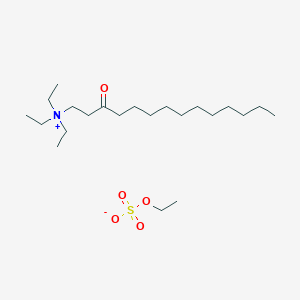
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
